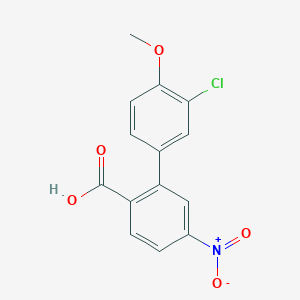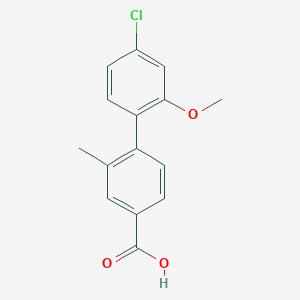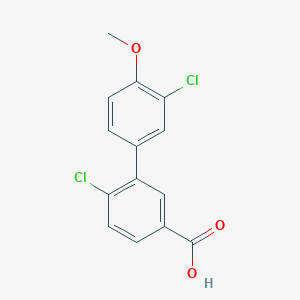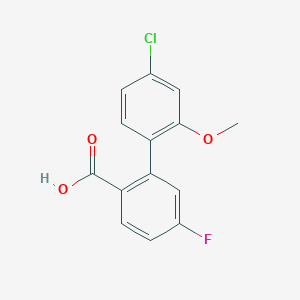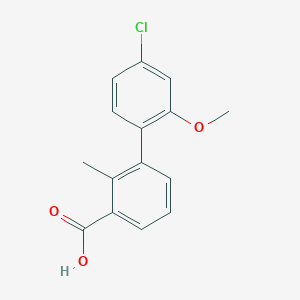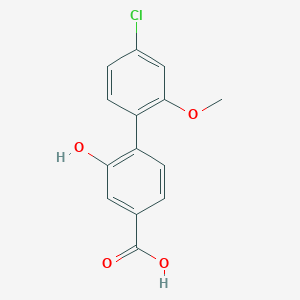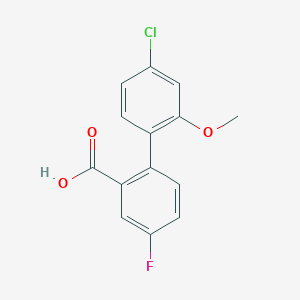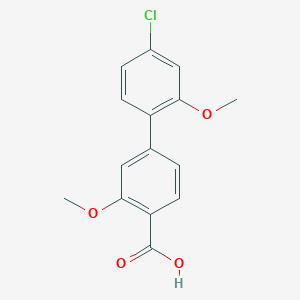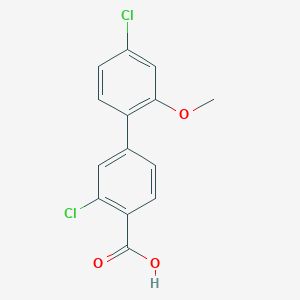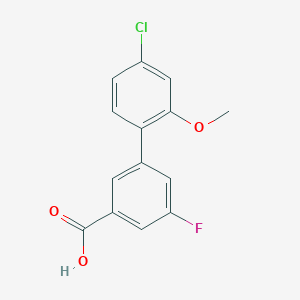
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% (3-CMPFB) is a compound of interest due to its potential use in scientific research. It is a halogenated aromatic compound that is used in a variety of laboratory experiments, and has been studied for its biochemical and physiological effects.
Aplicaciones Científicas De Investigación
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in a variety of scientific research applications. It has been used in studies involving enzyme inhibition, as well as in the synthesis of other compounds. It has also been used in studies involving the regulation of gene expression, and in the development of new pharmaceuticals. Additionally, 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been used in studies involving the inhibition of the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins.
Mecanismo De Acción
The mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood. It is thought to act as an inhibitor of certain enzymes, such as cyclooxygenase-2, and to affect the regulation of gene expression. It is also thought to have antioxidant properties, which may be beneficial in certain applications.
Biochemical and Physiological Effects
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been studied for its biochemical and physiological effects. It has been found to inhibit the enzyme cyclooxygenase-2, which is involved in the production of inflammatory prostaglandins. Additionally, it has been found to have antioxidant properties, which may be beneficial in certain applications. In animal studies, 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% has been found to reduce inflammation and pain, as well as to have anti-tumor activity.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The use of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% in laboratory experiments has both advantages and limitations. One of the main advantages is that it is relatively easy to synthesize, and the yield of the reaction is usually around 95%. Additionally, it has been found to have a variety of biochemical and physiological effects, which may be beneficial in certain applications. However, the mechanism of action of 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% is not fully understood, and it is not known if it has any long-term side effects.
Direcciones Futuras
The future directions for 3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% are numerous. Further research is needed to fully understand its mechanism of action, as well as its long-term effects. Additionally, further research is needed to explore its potential use in the development of new pharmaceuticals. Additionally, further research is needed to explore its potential use in the treatment of inflammation and pain, as well as its potential use in the treatment of cancer. Finally, further research is needed to explore its potential use in other applications, such as the regulation of gene expression.
Métodos De Síntesis
3-(4-Chloro-2-methoxyphenyl)-5-fluorobenzoic acid, 95% can be synthesized from 4-chloro-2-methoxyphenol and 5-fluorobenzoic acid. The synthesis process involves the reaction of the 4-chloro-2-methoxyphenol with 5-fluorobenzoic acid in the presence of an acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is carried out at a temperature of 80-90°C for 2-3 hours, and the product is isolated by recrystallization. The yield of the reaction is usually around 95%.
Propiedades
IUPAC Name |
3-(4-chloro-2-methoxyphenyl)-5-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClFO3/c1-19-13-7-10(15)2-3-12(13)8-4-9(14(17)18)6-11(16)5-8/h2-7H,1H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QGDOMFROEUFJFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)Cl)C2=CC(=CC(=C2)F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClFO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00691078 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
280.68 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
1261909-66-3 |
Source


|
| Record name | 4'-Chloro-5-fluoro-2'-methoxy[1,1'-biphenyl]-3-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00691078 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


